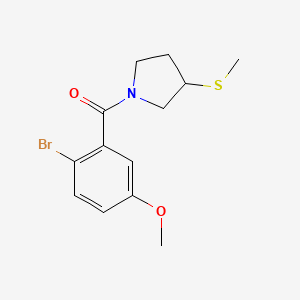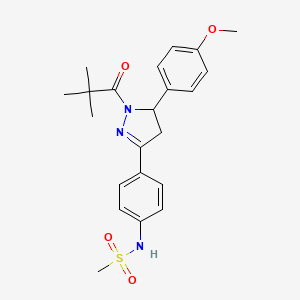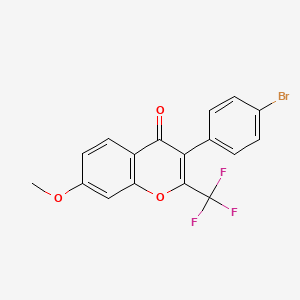![molecular formula C21H15ClN4O4 B2373901 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide CAS No. 1261005-01-9](/img/structure/B2373901.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide is an organic compound that combines several complex ring systems. These ring systems can endow the compound with specific properties useful in various scientific fields. It's part of a larger category of heterocyclic compounds, known for their diverse reactivity and applicability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide, you typically start with commercially available starting materials:
Step 1: The synthesis begins with the preparation of the 1,3-benzodioxole derivative by reacting a phenol with a dihaloalkane in the presence of a base to form the 1,3-benzodioxole ring.
Step 2: The oxadiazole ring is formed by cyclization of a suitable amidoxime with an acyl chloride or similar derivative.
Step 3: The pyrrole ring is synthesized by Paal-Knorr synthesis involving diketones and ammonia or primary amines under acidic conditions.
Step 4: The final compound is obtained by combining these intermediate products through amide coupling reactions, usually utilizing coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the same synthetic routes are employed but with optimization for yield and purity. This often involves employing continuous flow reactors to ensure precise control over reaction conditions and minimize unwanted by-products.
Analyse Des Réactions Chimiques
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide can undergo several types of chemical reactions:
Oxidation: It can be oxidized to form various oxides, depending on the reaction conditions and oxidizing agent used.
Reduction: Reduction of the compound can lead to the hydrogenation of certain functional groups, often using catalysts like Pd/C.
Substitution: This compound is amenable to various substitution reactions at its aromatic and heterocyclic rings, often involving halogenation or nitration.
Common reagents used in these reactions include strong acids or bases, transition metal catalysts, and other organic reagents.
Applications De Recherche Scientifique
Chemistry
In the field of organic chemistry, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide serves as a model compound for studying ring fusion mechanisms and reactivity.
Biology
Biologically, it's used in research for understanding the behavior of multi-ring structures in biological systems. It helps in the study of binding interactions with proteins and other macromolecules.
Medicine
Medically, the compound is researched for potential applications in pharmaceuticals, particularly as a candidate for anti-inflammatory and anti-cancer agents. Its complex structure allows for multiple interaction points with biological targets, making it a valuable scaffold for drug development.
Industry
In industry, it can be used in the development of advanced materials due to its stability and reactivity, providing pathways to new polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxadiazole rings provide a rigid framework that can precisely fit into active sites, while the chlorophenyl group can interact via van der Waals forces and hydrogen bonding, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds in structure and function include:
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide: Differing by a methyl group, which can alter its biological activity and chemical reactivity.
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromophenyl)acetamide: Where a bromine atom replaces chlorine, impacting its use in medicinal chemistry due to bromine's different electronic properties.
The uniqueness of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer unique reactivity and biological interactions not easily replicated by other structures.
Always fascinating to dive into the intricate world of chemistry! How's this for starting out?
Propriétés
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCKZKXKAGSJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)



![(E)-2-(4-Chlorophenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2373825.png)

![2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2373828.png)
![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)

![ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373836.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)
